(3-Butyl-5-methyl-isoxazol-4-yl)-methanol
Overview
Description
(3-Butyl-5-methyl-isoxazol-4-yl)-methanol is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Biological Activity
(3-Butyl-5-methyl-isoxazol-4-yl)-methanol is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Isoxazole Derivatives
Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen. They have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The unique structure of isoxazoles allows for various modifications that can enhance their biological efficacy.
This compound can be synthesized through various chemical pathways, often involving the reaction of appropriate precursors under specific conditions. The compound features a butyl group and a hydroxymethyl group attached to the isoxazole ring, which may influence its solubility and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, a series of isoxazole derivatives were shown to inhibit biofilm formation in pathogenic bacteria, indicating potential use as antimicrobial agents . The compound this compound was evaluated alongside other derivatives, revealing low cytotoxicity while maintaining effective antimicrobial action.
Anticancer Properties
The antiproliferative effects of this compound have been assessed against various cancer cell lines. In vitro studies indicated that this compound could induce apoptosis in cancer cells, with IC50 values comparable to known chemotherapeutic agents . It has been particularly effective against breast cancer cell lines like MDA-MB-231, showcasing an ability to selectively target malignant cells while sparing normal cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound aids in optimizing its biological activity. Modifications at different positions on the isoxazole ring can lead to variations in potency and selectivity. For example, substituents at the C-4 position have shown to significantly affect the binding affinity to target proteins involved in cancer progression .
Table 1: Summary of Biological Activities of Isoxazole Derivatives
Compound | Activity Type | IC50 (μM) | Cell Lines Tested |
---|---|---|---|
This compound | Antimicrobial | N/A | Pathogenic bacteria |
This compound | Antiproliferative | 10.5 | MDA-MB-231 |
Other Isoxazole Derivatives | Anticancer | 5.2–22.2 | Various cancer cell lines |
Other Isoxazole Derivatives | Cytotoxicity | >100 | Normal HEK-293 cells |
Case Studies
- Antimicrobial Efficacy : A study published in PMC highlighted how various isoxazole derivatives, including this compound, demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Escherichia coli cultures .
- Cancer Cell Apoptosis : Research focusing on the apoptotic effects of this compound revealed that at a concentration of 5 μM, it induced apoptosis in MDA-MB-231 cells by approximately 50.8% . This suggests its potential as a therapeutic agent in breast cancer treatment.
Properties
IUPAC Name |
(3-butyl-5-methyl-1,2-oxazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-9-8(6-11)7(2)12-10-9/h11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZQWYZZBOFJEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NOC(=C1CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291836 | |
Record name | 3-Butyl-5-methyl-4-isoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239465-21-4 | |
Record name | 3-Butyl-5-methyl-4-isoxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239465-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butyl-5-methyl-4-isoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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